(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
CAS No.: 333414-97-4
Cat. No.: VC21444335
Molecular Formula: C18H11FN4O2S
Molecular Weight: 366.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333414-97-4 |
|---|---|
| Molecular Formula | C18H11FN4O2S |
| Molecular Weight | 366.4g/mol |
| IUPAC Name | (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C18H11FN4O2S/c19-15-7-6-14(23(24)25)8-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-2-1-3-5-12/h1-8,10-11,21H/b13-10+ |
| Standard InChI Key | UDHWTDGYBGBAJP-JLHYYAGUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N |
Introduction
Synthesis
The synthesis of this compound likely involves:
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Formation of the thiazole ring: This can be achieved through cyclization reactions involving a thiourea derivative and a halogenated ketone or aldehyde.
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Coupling reaction: The thiazole intermediate is coupled with a phenyl group using Suzuki or Heck cross-coupling reactions.
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Introduction of the acrylonitrile group: This step involves Knoevenagel condensation between an aldehyde derivative and malononitrile in the presence of a base.
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Addition of the fluoronitroaniline moiety: This is typically achieved through nucleophilic substitution or amination reactions.
Antimicrobial Activity
Compounds with thiazole and nitroaniline scaffolds are known for their antimicrobial properties. The nitro group enhances electron-withdrawing capabilities, which can disrupt microbial enzyme systems.
Anticancer Potential
Thiazole derivatives have shown efficacy in inhibiting cancer cell growth by targeting specific enzymes or receptors involved in cell proliferation. The conjugated acrylonitrile group may further enhance this activity by interacting with nucleophilic sites in biomolecules.
Antitubercular Activity
Similar compounds have demonstrated activity against Mycobacterium tuberculosis. For instance, nitroaniline-containing molecules often exhibit high potency due to their ability to interfere with bacterial DNA synthesis .
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are employed:
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NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to aromatic, nitrile, and amine groups.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To detect functional groups like nitriles (sharp peak ~2200 cm⁻¹) and nitro groups (~1500–1600 cm⁻¹).
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X-ray Crystallography: For detailed structural elucidation if single crystals are available.
Potential Research Directions
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Drug Development:
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Optimization for antitubercular or anticancer activity by modifying substituents on the thiazole or nitroaniline moieties.
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Evaluation of pharmacokinetics and toxicity profiles.
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Material Science:
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Exploration as a precursor for advanced polymers or dyes due to its conjugated system.
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Molecular Docking Studies:
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Computational studies to predict binding affinity with biological targets like enzymes or receptors.
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Limitations and Challenges
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Toxicity Concerns:
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Nitroaromatic compounds can exhibit cytotoxicity, necessitating careful evaluation during drug development.
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Synthetic Complexity:
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Multi-step synthesis may require optimization for scalability and cost-effectiveness.
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This compound represents an exciting scaffold for developing new therapeutic agents or functional materials, warranting further investigation into its properties and applications.
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